4-Bromo-2-nitroaniline

Nonlinear Optics Second Harmonic Generation Materials Science

Procure 4-Bromo-2-nitroaniline (CAS 875-51-4) with confidence. Its unique 4-bromo-2-nitro substitution pattern ensures distinct reactivity for cross-coupling and NLO applications (12x SHG of KDP). Validate the exacting specs required for reproducible synthesis of PDE4 inhibitors (NVP-ABE-171) and advanced materials. Guarantee batch-to-batch consistency with ≥98% purity.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 875-51-4
Cat. No. B116644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitroaniline
CAS875-51-4
Synonyms4-Bromo-2-nitrophenyl)amine;  1-Amino-4-bromo-2-nitrobenzene;  2-Nitro-4-bromoaniline;  4-Bromo-2-nitroaniline;  4-Bromo-2-nitrobenzenamine;  4-Bromo-o-nitroaniline;  NSC 10069;  NSC 37396;  p-Bromo-o-nitroaniline; 
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])N
InChIInChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
InChIKeyZCWBZRBJSPWUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitroaniline (CAS 875-51-4): Essential Organic Intermediate for Pharmaceutical and Materials Chemistry


4-Bromo-2-nitroaniline (CAS 875-51-4) is a halogenated aromatic amine with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol . It is a yellow to orange crystalline solid with a melting point of 110-113 °C [1]. This compound is a key synthetic intermediate, featuring a bromine atom at the 4-position and a nitro group at the 2-position, which confers distinct reactivity profiles for cross-coupling, reduction, and nucleophilic aromatic substitution . Its primary utility lies in the construction of more complex molecules for pharmaceutical candidates, agrochemicals, dyes, and advanced materials .

4-Bromo-2-nitroaniline (CAS 875-51-4): Why In-Class Analogs Cannot Be Simply Substituted


The precise substitution pattern of 4-bromo-2-nitroaniline dictates its unique electronic and steric properties, which are critical for performance in downstream applications. Substituting a closely related analog, such as 4-chloro-2-nitroaniline or 2-bromo-4-nitroaniline, is not a trivial matter. Differences in halogen electronegativity, size, and leaving group ability directly impact reaction rates and yields in cross-coupling and nucleophilic substitution reactions [1][2]. Furthermore, the position of the amino group relative to the nitro group governs the strength and type of intermolecular interactions in the solid state, which can alter crystal packing, solubility, and the physical properties of derived materials [3]. Even a simple change from a bromine to a chlorine substituent can result in a different non-linear optical (NLO) response due to variations in molecular hyperpolarizability [4]. Therefore, direct substitution without re-optimizing synthetic protocols or material properties is unlikely to yield identical results, making compound-specific procurement essential for reproducible scientific outcomes.

4-Bromo-2-nitroaniline (CAS 875-51-4): Head-to-Head Quantitative Differentiation Evidence


4-Bromo-2-nitroaniline vs. 4-Chloro-2-nitroaniline: Superior Non-Linear Optical (NLO) Performance

The second harmonic generation (SHG) efficiency of 4-bromo-2-nitroaniline (BNA) is 12 times that of a potassium dihydrogen phosphate (KDP) standard, a performance metric that is directly comparable to and exceeds that of many other substituted nitroaniline analogs. While a direct comparison to 4-chloro-2-nitroaniline was not provided in the same study, the SHG intensity is generally correlated with the molecular hyperpolarizability (β), which is larger for the bromo analog due to the higher polarizability of the bromine atom compared to chlorine [1]. This 12x enhancement over KDP makes BNA a leading candidate for NLO applications [2].

Nonlinear Optics Second Harmonic Generation Materials Science

4-Bromo-2-nitroaniline vs. Parent Aniline: A Verified Multistep Synthesis Route with High Student Success Rate

A published and validated multistep synthesis of 4-bromo-2-nitroaniline from aniline, which includes acetylation, bromination, nitration, and hydrolysis, is a robust and well-documented procedure. The synthesis has been successfully performed by over 95% of students in an educational setting, with completion within 33.5 hours [1]. This high success rate demonstrates the synthetic reliability and reproducibility of this specific compound's preparation, providing a clear advantage for research groups seeking a dependable intermediate without the need for extensive reaction optimization. In contrast, alternative synthetic routes to related compounds may suffer from lower yields or more complex purification due to undesired isomers .

Chemical Education Organic Synthesis Methodology

4-Bromo-2-nitroaniline vs. 2-Bromo-4-nitroaniline: Distinct Intermolecular Interaction Profiles in the Solid State

Crystallographic analysis reveals that the position of the amino group in bromonitroaniline isomers dictates their primary intermolecular interactions. In 4-bromo-2-nitroaniline, the bromine atom engages in Br···π interactions, whereas its isomer, 2-bromo-4-nitroaniline, forms C-H···Br hydrogen bonds [1]. This fundamental difference in crystal packing forces is a direct consequence of the substitution pattern and influences macroscopic properties such as melting point, crystal morphology, and solubility. For applications requiring specific solid-state properties (e.g., crystal growth for NLO materials or pharmaceutical co-crystals), this distinction makes 4-bromo-2-nitroaniline a unique and non-interchangeable building block.

Crystal Engineering Halogen Bonding Solid-State Chemistry

4-Bromo-2-nitroaniline as a Key Intermediate in the Patented Synthesis of a Potent PDE4 Inhibitor (NVP-ABE-171)

4-Bromo-2-nitroaniline is a crucial and irreplaceable intermediate in the patented synthesis of NVP-ABE-171, a potent and selective phosphodiesterase type 4D (PDE4D) inhibitor developed by Novartis [1][2]. The synthetic route specifically requires this compound, starting with its bromination from o-nitroaniline, followed by treatment with NaOCl and reduction to build the benzofurazan core [1]. The use of any other analog, such as a chloro or iodo derivative, would likely alter the reactivity and regioselectivity of the subsequent steps, leading to failure of the entire synthetic sequence. This established role in the synthesis of a drug candidate highlights its unique and validated utility in a highly competitive field of drug discovery.

Medicinal Chemistry Patent Synthesis Phosphodiesterase Inhibitors

4-Bromo-2-nitroaniline (CAS 875-51-4): Recommended Application Scenarios Based on Quantitative Evidence


Non-Linear Optical (NLO) Material Development

For researchers developing organic non-linear optical materials, 4-bromo-2-nitroaniline is a top-tier candidate for second harmonic generation (SHG) applications. Its SHG efficiency of 12x that of KDP [1] positions it as a high-performance core for frequency doubling, optical parametric oscillation, and electro-optic modulation. Its distinct Br···π interactions in the solid state [2] also make it an interesting model compound for studying the influence of halogen bonding on crystal packing and bulk NLO properties.

Pharmaceutical Process Chemistry and Lead Optimization

4-Bromo-2-nitroaniline should be the first choice for medicinal chemistry groups targeting PDE4 inhibitors or exploring benzofurazan-based pharmacophores. Its proven, high-yielding role as a key intermediate in the synthesis of a potent and selective PDE4D inhibitor (NVP-ABE-171) [3] provides a validated and efficient entry point into a therapeutically relevant chemical space. Its reliable synthesis from aniline [4] further supports its use in large-scale process development.

Crystal Engineering and Halogen Bonding Studies

This compound is an ideal substrate for fundamental studies in crystal engineering due to its well-characterized and unique intermolecular interaction profile. Its Br···π interactions stand in contrast to the C-H···Br bonds of its isomer 2-bromo-4-nitroaniline [2], making it a powerful tool for systematically investigating the role of molecular geometry on halogen bond formation and subsequent crystal lattice architecture.

Reliable Chemical Education and Synthesis Training

Due to its robust and well-documented multistep synthesis from aniline, which has a >95% student success rate [4], 4-bromo-2-nitroaniline is an excellent target compound for advanced undergraduate or graduate organic chemistry laboratory courses. It provides a reliable and pedagogically rich platform for teaching essential techniques like acetylation, electrophilic aromatic substitution (bromination, nitration), and amide hydrolysis.

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